REACTION_CXSMILES
|
O=P(Cl)(Cl)Cl.[CH:6]([C:9]1[NH:10][C:11]2[C:16]([CH:17]=1)=[CH:15][CH:14]=[CH:13][CH:12]=2)([CH3:8])[CH3:7].CN([CH:21]=[O:22])C>CCOC(C)=O>[CH:6]([C:9]1[NH:10][C:11]2[C:16]([C:17]=1[CH:21]=[O:22])=[CH:15][CH:14]=[CH:13][CH:12]=2)([CH3:8])[CH3:7]
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Name
|
|
Quantity
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1.24 g
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Type
|
reactant
|
Smiles
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C(C)(C)C=1NC2=CC=CC=C2C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(C)(C)C=1NC2=CC=CC=C2C1
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Name
|
|
Quantity
|
16 mL
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Type
|
reactant
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
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Smiles
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CCOC(=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The reaction was stirred for 1 h while it
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Duration
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1 h
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Type
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WASH
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Details
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washed with aq. NaHCO3, brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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WASH
|
Details
|
The residual solid was washed with Et2O
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Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C=1NC2=CC=CC=C2C1C=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |